
5-Bromo-5'-(7-dodecyl-9H-fluoren-2-YL)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of a bromine atom, a dodecyl chain, and a fluorenyl group attached to the bithiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves the following steps:
Suzuki Coupling: The fluorenyl group can be attached to the bithiophene core via a Suzuki coupling reaction. This involves the reaction of a bromo-substituted bithiophene with a boronic acid derivative of fluorene in the presence of a palladium catalyst and a base such as potassium carbonate.
Alkylation: The dodecyl chain can be introduced through an alkylation reaction using an appropriate alkyl halide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene may involve large-scale bromination, coupling, and alkylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Sodium methoxide, potassium thiolate, and polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaic Materials: Employed in the development of organic photovoltaic cells (OPVs) due to its ability to absorb light and generate charge carriers.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes based on its electronic properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its use in bioimaging and biosensing applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene involves its ability to participate in π-π stacking interactions and charge transfer processes. The compound’s molecular structure allows it to interact with other molecules through non-covalent interactions, facilitating the formation of conductive pathways in electronic devices. The presence of the fluorenyl group enhances its photophysical properties, making it suitable for use in optoelectronic applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the fluorenyl and dodecyl groups, resulting in different electronic properties.
5-Bromo-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: Similar structure but without the dodecyl chain, affecting its solubility and self-assembly behavior.
5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene: The presence of both the fluorenyl and dodecyl groups makes it unique in terms of its electronic and solubility properties.
Uniqueness
The uniqueness of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene lies in its combination of a bromine atom, a fluorenyl group, and a dodecyl chain. This combination imparts specific electronic, photophysical, and solubility properties that make it particularly suitable for applications in organic electronics and photovoltaic materials.
Propiedades
Número CAS |
922706-48-7 |
|---|---|
Fórmula molecular |
C33H37BrS2 |
Peso molecular |
577.7 g/mol |
Nombre IUPAC |
2-bromo-5-[5-(7-dodecyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C33H37BrS2/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-15-28-26(21-24)23-27-22-25(14-16-29(27)28)30-17-18-31(35-30)32-19-20-33(34)36-32/h13-22H,2-12,23H2,1H3 |
Clave InChI |
SUCWEJRSLSWSAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
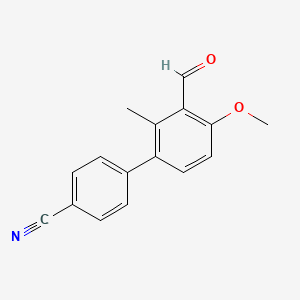



![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)

![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
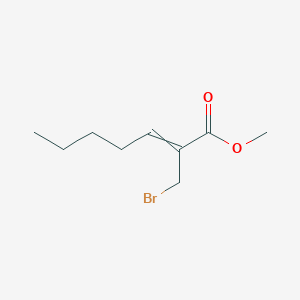
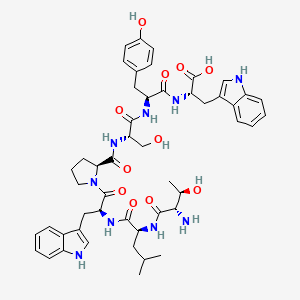
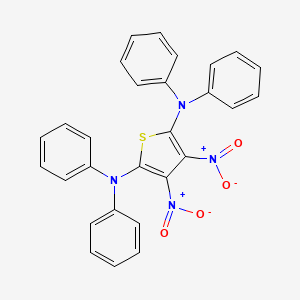

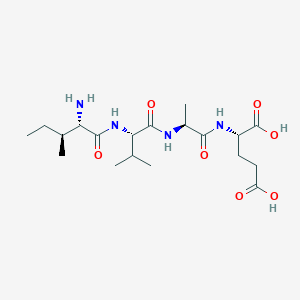
![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
